N-(2H-1,3-benzodioxol-5-yl)-5-{[(furan-2-yl)methyl]sulfamoyl}furan-2-carboxamide
Description
The compound features a furan-2-carboxamide backbone substituted with a sulfamoyl group linked to a (furan-2-yl)methyl moiety and a 2H-1,3-benzodioxol-5-yl (piperonyl) group. This structure combines electron-rich aromatic systems (furan and benzodioxol) with a sulfamoyl bridge, which may influence solubility, hydrogen-bonding capacity, and biological interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-(furan-2-ylmethylsulfamoyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7S/c20-17(19-11-3-4-13-15(8-11)25-10-24-13)14-5-6-16(26-14)27(21,22)18-9-12-2-1-7-23-12/h1-8,18H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZRFAAVOIAVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(O3)S(=O)(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-5-{[(furan-2-yl)methyl]sulfamoyl}furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole and furan moieties through amide bond formation, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-5-{[(furan-2-yl)methyl]sulfamoyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-5-{[(furan-2-yl)methyl]sulfamoyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-5-{[(furan-2-yl)methyl]sulfamoyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
Table 1: Comparative Analysis of Structural Analogues
Structural Similarities and Divergences
- Sulfamoyl/Sulfonamide Linkage: The target compound and LMM5/LMM11 share a sulfamoyl group, while compounds use sulfonamide.
- The furan-2-yl substituent in the target compound and LMM11 may improve π-π stacking interactions in biological targets, a feature absent in LMM5 .
- Heterocyclic Cores: The target compound’s furan-2-carboxamide differs from LMM5/LMM11’s oxadiazole-benzamide hybrids. Oxadiazoles are known for metabolic stability, whereas furans may confer faster degradation .
Implications for Pharmacological Activity
- Antifungal Potential: LMM5 and LMM11 demonstrated activity against Candida spp., suggesting that the sulfamoyl-benzamide scaffold may have broad antifungal utility. The target compound’s benzodioxol group could enhance activity against resistant strains due to increased lipophilicity .
- Antimicrobial Screening: sulfonamides showed broad-spectrum antimicrobial effects.
- Metabolic Stability : The cyclohexyl group in LMM11 and halogenated phenyl groups in K781-7990 may improve metabolic half-life compared to the target compound’s furan-methyl group, which is prone to oxidative metabolism .
Physicochemical Properties
- Solubility : The benzodioxol group’s lipophilicity may reduce aqueous solubility compared to LMM5’s methoxyphenyl or sulfonamide derivatives in .
- Hydrogen Bonding: The sulfamoyl group’s NH moiety (target compound) can act as a hydrogen-bond donor, a feature critical for target engagement in antifungal agents like LMM5/LMM11 .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-5-{[(furan-2-yl)methyl]sulfamoyl}furan-2-carboxamide is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry and other fields.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole ring, a furan moiety, and a sulfamoyl group linked to a carboxamide. Its structural uniqueness contributes to its biological properties. The molecular formula is , with a molecular weight of 366.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₅S |
| Molecular Weight | 366.39 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C17H18N2O5S/c1-11(7-13-3-2-6-22-13)19-17(21)16(20)18-9-12-4-5-14-15(8-12)24-10-23-14/h2-6,8,11H,7,9-10H₂,1H₃,(H,18,20)(H,19,21) |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxole Ring : Cyclization of catechol derivatives with formaldehyde.
- Furan Attachment : Introduction of the furan moiety via electrophilic substitution or acylation.
- Sulfamoylation : Reaction with sulfamoyl chloride to form the sulfamoyl group.
- Carboxamide Formation : Coupling with furan derivatives to yield the final product.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of both the benzodioxole and furan rings allows for diverse interactions that can modulate cellular pathways.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing benzodioxole have shown effectiveness against various bacterial strains. The sulfamoyl group may enhance this activity by inhibiting bacterial folate synthesis.
Anticancer Potential
Research has suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways such as MAPK/ERK.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antimicrobial Testing : A study evaluating the antimicrobial efficacy of benzodioxole derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : In vitro studies demonstrated that furan-containing compounds can inhibit proliferation in various cancer cell lines, suggesting potential therapeutic applications .
- Enzyme Inhibition : Investigations into enzyme interactions revealed that sulfamoyl derivatives can act as competitive inhibitors for certain enzymes involved in metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
